molecular formula C20H16BrNO B14807427 N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-bromoaniline

N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-bromoaniline

Cat. No.: B14807427
M. Wt: 366.2 g/mol
InChI Key: MGCVPCUKBNNZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzyloxy)benzylidene]-4-bromoaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)benzylidene]-4-bromoaniline typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N-[2-(benzyloxy)benzylidene]-4-bromoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)benzylidene]-4-bromoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(benzyloxy)benzylidene]-4-bromoaniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)benzylidene]-4-bromoaniline involves its interaction with specific molecular targets. The Schiff base moiety can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-[2-(benzyloxy)phenyl]methylidene]-4-[(4-chlorophenyl)methoxy]benzohydrazide
  • N-(2-benzyloxy-benzylidene)-N’-(2-nitro-phenyl)-hydrazine
  • N’-[2-(benzyloxy)benzylidene]-4-(decyloxy)benzohydrazide

Uniqueness

N-[2-(benzyloxy)benzylidene]-4-bromoaniline is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions

Properties

Molecular Formula

C20H16BrNO

Molecular Weight

366.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16BrNO/c21-18-10-12-19(13-11-18)22-14-17-8-4-5-9-20(17)23-15-16-6-2-1-3-7-16/h1-14H,15H2

InChI Key

MGCVPCUKBNNZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.